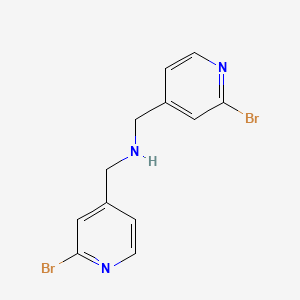

Bis((2-bromopyridin-4-yl)methyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSKRVVQLDYVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173373 | |

| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688656-70-3 | |

| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanamine, 2-bromo-N-[(2-bromo-4-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Bis 2 Bromopyridin 4 Yl Methyl Amine

Strategies for the Construction of the Core Amine Framework

The central bis(picolyl)amine structure can be assembled through two principal synthetic routes: reductive amination of carbonyl precursors or direct linkage of bromopyridine building blocks.

Reductive Amination Approaches

Reductive amination is a robust and widely used method for C-N bond formation, converting aldehydes or ketones into amines. wikipedia.org This process typically involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com This approach avoids the common issue of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com

For the synthesis of bis((2-bromopyridin-4-yl)methyl)amine, a plausible pathway begins with 2-bromo-4-pyridinecarboxaldehyde. This precursor can react with a primary amine, such as 4-(aminomethyl)-2-bromopyridine, to form an imine, which is subsequently reduced. Alternatively, a one-pot reaction could involve two equivalents of the aldehyde with an ammonia (B1221849) source.

The selection of the reducing agent is critical for the success of reductive amination. Mild and selective reagents are preferred to avoid the reduction of other functional groups. Common choices include borane-pyridine complexes and various borohydride (B1222165) reagents, which are effective under weakly acidic conditions that facilitate imine formation. rsc.orgrsc.orgresearchgate.netresearchgate.net

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild and selective; tolerates a wide range of functional groups. nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) or water, slightly acidic pH | Selectively reduces imines in the presence of carbonyls, but is highly toxic. researchgate.net |

| α-Picoline-Borane | MeOH, H₂O, or neat, often with acetic acid | A less toxic alternative to NaBH₃CN; stable and commercially available. researchgate.net |

| Borane-Pyridine (BAP) | Methanol (MeOH), often with molecular sieves | Inexpensive and effective replacement for NaBH₃CN; suitable for a wide variety of substrates. tandfonline.comacs.org |

Linkage of Bromopyridine Precursors

A more direct approach to the core amine framework is the linkage of pyridyl precursors through nucleophilic substitution. This strategy typically involves the double alkylation of an amine with an appropriate electrophilic bromopyridine derivative. polimi.it The synthesis of the parent compound, di(2-picolyl)amine, can be achieved by alkylating picolinylamine with picolinyl chloride.

In the context of this compound, the synthesis would likely involve the reaction of 4-(halomethyl)-2-bromopyridine with a suitable nitrogen source. For instance, reacting two equivalents of 4-(bromomethyl)-2-bromopyridine with ammonia would yield the desired secondary amine. However, direct alkylation of ammonia or primary amines can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the amine product with each alkylation step. masterorganicchemistry.comnih.gov

To circumvent the issue of over-alkylation, strategies have been developed to achieve selective mono-alkylation. One such method involves using the hydrobromide salt of the primary amine, where a competitive deprotonation/protonation equilibrium ensures that the newly formed, more basic secondary amine remains protonated and thus non-nucleophilic, preventing further reaction. rsc.orgresearchgate.net Another modern approach utilizes N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to selectively produce secondary amines. nih.gov

Bromination and Halogenation Protocols for Pyridyl Moieties

Introducing bromine atoms at the 2-positions of the pyridine (B92270) rings is a key step that can be performed either on a suitable precursor or on the fully formed bis(pyridylmethyl)amine scaffold. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, which typically requires harsh conditions and often results in substitution at the 3-position. nih.govnih.gov

Selective Bromination Techniques

Achieving regioselective bromination at the C-2 position requires specific strategies. One of the most common and effective methods involves the initial formation of a pyridine N-oxide. The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent treatment with a brominating agent like phosphorus oxybromide (POBr₃) or bromine itself can install the bromine atom at the desired position. nih.gov

Another powerful technique is directed ortho-metalation. In this approach, a directing group on the pyridine ring guides a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond at the 2-position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to yield the 2-bromopyridine (B144113) derivative.

More recent advancements in selective pyridine halogenation include methods that avoid harsh conditions. For instance, a two-step process involving the installation of a phosphine (B1218219) group at a specific position, which is then displaced by a halide nucleophile, has been developed for 4-halogenation. nih.govresearchgate.net A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has also been reported for highly regioselective 3-halogenation under mild conditions. researchgate.netchemrxiv.org While these specific methods target other positions, they highlight the ongoing development of sophisticated protocols for precise pyridine functionalization.

Nucleophilic Substitution Reactions on Bromopyridyl Sites

The bromine atoms at the 2-positions of the pyridine rings in this compound are activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the C-2 or C-4 position. wikipedia.orgchemistrysteps.comnih.gov This reactivity allows the bromine atoms to be displaced by a wide variety of nucleophiles, providing a versatile platform for chemical derivatization. youtube.com

The SNAr reaction on 2-bromopyridines can be carried out with numerous nucleophiles, including amines, alkoxides, thiolates, and carbanions. This allows for the synthesis of a diverse library of compounds with modified properties. For example, reaction with various anilines can be used to prepare N-aryl-2-aminopyridines, which are valuable synthons in transition metal-catalyzed C-H activation reactions. rsc.org

Furthermore, the 2-bromopyridine moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings provide powerful and efficient methods for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.netacs.orgmdpi.com These reactions significantly expand the synthetic utility of this compound, enabling the introduction of complex aryl, heteroaryl, and amino substituents.

Table 2: Examples of Nucleophilic Substitution and Cross-Coupling Reactions on 2-Bromopyridines

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

| SNAr | Amines (e.g., anilines) | Heat, sometimes with a base | 2-Aminopyridine derivatives |

| SNAr | Alkoxides (e.g., NaOMe) | Heat in corresponding alcohol | 2-Alkoxypyridine derivatives |

| SNAr | Thiolates (e.g., NaSEt) | Solvent (e.g., DMF, EtOH) | 2-(Alkylthio)pyridine derivatives |

| Suzuki Coupling | Arylboronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Arylpyridine derivatives mdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N-Substituted-2-aminopyridines |

| Carbonylative Suzuki Coupling | Arylboronic Acids, CO | Pd/NHC catalyst, CO pressure | Unsymmetrical aryl-pyridine ketones researchgate.net |

Introduction of Diverse Functional Groups

The 2-bromopyridine rings in this compound are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The bromine atom at the 2-position activates the pyridine ring for such substitutions.

Potential nucleophiles for the displacement of the bromide ions include:

Amines: Reaction with primary or secondary amines can introduce new amino groups, potentially leading to compounds with altered chelating properties or biological activities.

Alkoxides and Thiolates: The introduction of alkoxy or alkylthio groups can modify the lipophilicity and electronic properties of the molecule.

Cyanide: The cyano group can be introduced and subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization.

The reaction conditions for these substitutions would likely involve elevated temperatures and the use of a suitable solvent, such as DMF or DMSO. The choice of base, if required, would depend on the pKa of the incoming nucleophile.

Interactive Data Table: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group | Potential Reaction Conditions |

| R-NH2 | Secondary Amine | Heat, DMF, Base (e.g., K2CO3) |

| R-OH | Ether | NaH, THF |

| R-SH | Thioether | NaH, THF |

| NaCN | Nitrile | Heat, DMSO |

Detailed Research Findings (Based on Analogous Systems):

Studies on related 2-bromopyridine systems have shown that the rate of nucleophilic substitution is influenced by the electron-withdrawing nature of the pyridine ring and the nature of the nucleophile. acs.org The presence of the secondary amine in the target molecule could also influence the reactivity through electronic effects or by acting as an internal base.

Stereochemical Considerations in Substitution Reactions

This compound itself is an achiral molecule. However, the introduction of chiral functional groups or reactions with chiral reagents could lead to the formation of diastereomers.

For instance, if a chiral amine is used as a nucleophile in a substitution reaction, the resulting product would be a mixture of diastereomers. The stereochemical outcome of such reactions would depend on the steric hindrance around the reaction center and the specific reaction conditions. While there is no specific literature on stereoselective reactions of this compound, general principles of asymmetric synthesis could be applied to achieve stereocontrol. rsc.orgnih.gov This could involve the use of chiral catalysts or auxiliaries.

Derivatization Pathways for Amine Functionalities

The secondary amine in this compound is a key site for derivatization, allowing for the formation of amides, carbamates, and quaternary ammonium salts.

Amide and Carbamate Formation

The secondary amine can readily react with acylating agents to form amides or with chloroformates and related reagents to form carbamates. These reactions are typically high-yielding and can be used to introduce a wide range of functional groups.

Amide Formation:

Reagents: Acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC).

Conditions: Typically carried out in an aprotic solvent in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

Carbamate Formation:

Reagents: Chloroformates (e.g., ethyl chloroformate), isocyanates, or by reaction with an alcohol in the presence of a carbonylating agent. organic-chemistry.orgorganic-chemistry.org

Conditions: Similar to amide formation, often requiring a base and an aprotic solvent.

The formation of amides and carbamates can significantly alter the biological properties of the molecule and can be used to attach it to other molecules of interest. acs.orgnih.gov

Interactive Data Table: Amine Derivatization Reactions

| Reaction Type | Reagent | Product Type |

| Acylation | R-COCl | Amide |

| Carbamoylation | R-NCO | Carbamate |

| Reaction with Chloroformate | R-OCOCl | Carbamate |

Quaternization Strategies

The nitrogen atoms of the pyridine rings and the central secondary amine can potentially undergo quaternization with alkyl halides. The pyridine nitrogens are generally more nucleophilic than the secondary amine due to the delocalization of the lone pair of the secondary amine into the aromatic systems, making them more likely to be the primary site of quaternization.

Reagents: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide).

Conditions: The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. mdpi.comsrce.hrmdpi.com

The extent of quaternization (mono- vs. di-quaternization of the pyridyl nitrogens) can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. The quaternization of the central amine would likely require more forcing conditions due to its lower nucleophilicity. The introduction of a positive charge through quaternization can dramatically increase the water solubility of the compound and is a common strategy in drug design. nih.gov

Reaction Kinetics and Mechanistic Insights in Synthetic Pathways

The kinetics of the synthetic and derivatization reactions of this compound can be understood by considering the mechanisms of the individual reaction types.

Nucleophilic Aromatic Substitution: The substitution of the bromine atoms on the pyridine rings likely proceeds via an SNAr mechanism. The rate of this reaction is typically second-order, depending on the concentrations of both the substrate and the nucleophile. acs.orglibretexts.orgmasterorganicchemistry.com The rate is influenced by the electronic nature of the pyridine ring and the leaving group ability of the bromide.

Amide and Carbamate Formation: These are typically nucleophilic acyl substitution reactions. The rate is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the secondary amine. The use of coupling agents or conversion of carboxylic acids to more reactive acyl chlorides increases the reaction rate.

Quaternization: This is a classic SN2 reaction. mdpi.com The rate is dependent on the concentration of both the amine and the alkyl halide. libretexts.orgyoutube.com The steric hindrance around the nitrogen atom and the nature of the leaving group on the alkyl halide are key factors affecting the reaction rate. For the pyridine nitrogens, the rate of quaternization can be influenced by substituents on the ring. dtic.mil

Detailed kinetic studies, which are currently lacking for this specific compound, would be necessary to fully elucidate the reaction mechanisms and to optimize reaction conditions for specific synthetic outcomes.

Coordination Chemistry of Bis 2 Bromopyridin 4 Yl Methyl Amine and Its Metal Complexes

Ligand Design Principles and Structural Architectures

The coordination behavior of Bis((2-bromopyridin-4-yl)methyl)amine is dictated by the intrinsic properties of its molecular framework, including the number and arrangement of donor atoms, its conformational flexibility, and the electronic and steric influences of its substituents.

This compound is a classic example of a tripodal, tridentate ligand. It possesses three nitrogen donor atoms: one central secondary amine nitrogen and two pyridine (B92270) nitrogen atoms. This N,N,N-donor set allows the ligand to bind to a single metal center in a facial or meridional fashion, forming two stable five-membered chelate rings. sjp.ac.lknih.gov The symmetrical nature of the two pyridylmethyl arms generally prevents the induction of asymmetry at the metal center upon coordination. sjp.ac.lk This tridentate chelation is a hallmark of the dipicolylamine family and is fundamental to its ability to form stable metal complexes. nih.gov

The arrangement of the donor atoms—a central amine linked to two pyridine rings via methylene (B1212753) bridges—provides a flexible yet pre-organized pocket for metal ion binding. This structure is highly selective for various metal ions, a feature that has been widely exploited in the design of sensors and probes. nih.govnih.gov

The ligand's framework is not rigid, possessing significant conformational flexibility primarily due to rotation around the C-C and C-N single bonds of the methylene bridges. acs.org This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. sjp.ac.lk However, the conformation is also influenced by intramolecular interactions.

The introduction of bromine atoms at the 2-position of each pyridine ring profoundly impacts the ligand's steric and electronic properties. nih.govmanchester.ac.ukrsc.org

Electronic Effects: Bromine is an electron-withdrawing group, which decreases the electron density on the pyridine rings. This reduction in basicity of the pyridine nitrogen donors can affect the strength of the metal-ligand bond. The electronic properties of a metal center can be systematically tuned by varying the substituents on the pyridine rings of such ligands, which in turn influences the redox potentials and reactivity of the resulting complexes. nih.gov

Steric Effects: The bromine atom is sterically demanding. Its presence ortho to the pyridine nitrogen (in the 2-position, as specified by the compound name) creates significant steric hindrance around the metal coordination site. This steric bulk can influence the coordination geometry, potentially forcing a distortion from idealized geometries to minimize steric repulsion. researchgate.net It can also limit the accessibility of substrates to the metal center in catalytic applications. manchester.ac.uk In the solid state, these bulky substituents can lead to stabilizing intermolecular interactions, such as Br⋯Br contacts, which have been observed in the crystal packing of analogous compounds. nih.goviucr.org

The interplay between these steric and electronic factors is crucial in dictating the final structure, stability, and reactivity of the metal complexes formed. manchester.ac.uk

Catalytic Applications of Bis 2 Bromopyridin 4 Yl Methyl Amine Metal Complexes

Mechanistic Investigations of Catalytic Cycles

No mechanistic studies have been published that identify or characterize the active catalytic species or intermediates formed from metal complexes of Bis((2-bromopyridin-4-yl)methyl)amine. Spectroscopic or computational studies to elucidate these aspects of a catalytic cycle involving this specific ligand are not available.

While the electronic and steric properties of the bis(2-bromopyridin-4-yl)methyl)amine ligand can be inferred from its structure, there are no specific studies that investigate how these properties modulate the reactivity of a coordinated metal center in a catalytic context. Research on how the pyridine (B92270) rings' bromine substituents or the secondary amine linker influence catalytic activity, selectivity, or stability has not been reported.

There are no kinetic studies available for any catalytic reaction mediated by this compound metal complexes. Therefore, information on reaction rates, rate laws, and the determination of activation parameters to support a proposed catalytic mechanism is nonexistent.

Supramolecular Chemistry and Self Assembly of Bis 2 Bromopyridin 4 Yl Methyl Amine Scaffolds

Design and Construction of Supramolecular Assemblies

The molecular architecture of Bis((2-bromopyridin-4-yl)methyl)amine, featuring two bromopyridyl arms connected by a secondary amine, presents a versatile platform for the construction of complex supramolecular structures. The nitrogen atoms of the pyridine (B92270) rings and the central amine can act as coordination sites for metal ions, while the bromine atoms are potential halogen bond donors.

Self-Assembled Cages and Networks

In the presence of suitable metal ions, this compound could readily participate in coordination-driven self-assembly to form discrete molecular cages or extended coordination polymers (networks). The geometry of the resulting assembly would be dictated by the coordination preferences of the metal ion and the flexibility of the ligand. For instance, reaction with square-planar metal ions like Pd(II) or Pt(II) could favor the formation of [M2L4] or [M4L8] type cages, a common outcome for similar bis-monodentate pyridyl ligands.

The formation of extended networks is also a strong possibility. The ability of the ligand to bridge multiple metal centers could lead to the generation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The specific architecture would be influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the solvent system used during assembly.

Molecular Recognition Phenomena

The hypothetical cavities within self-assembled cages derived from this compound could serve as host sites for guest molecules. The interior of such a cage would be lined with the pyridyl and methyl groups, creating a potentially hydrophobic environment suitable for encapsulating small organic molecules. The recognition and binding of guests would be governed by size and shape complementarity, as well as potential non-covalent interactions between the host and the guest. The bromopyridyl units could also play a role in guest recognition through halogen bonding, if the guest possesses a suitable halogen bond acceptor.

Role of Non-Covalent Interactions

Non-covalent interactions are the driving force behind the formation and stability of supramolecular assemblies. For this compound, halogen bonding, hydrogen bonding, and π-π stacking are expected to be the most influential forces.

Hydrogen Bonding and π-π Stacking Effects

The secondary amine group in this compound is a classic hydrogen bond donor, and the pyridine nitrogen atoms are hydrogen bond acceptors. This functionality would likely lead to the formation of intermolecular hydrogen bonds, further stabilizing any self-assembled structure. In the absence of metal coordination, hydrogen bonding could be the dominant interaction guiding the self-assembly of the molecule.

Stereodynamic Aspects in Supramolecular Architectures

The flexibility of the methylene (B1212753) bridges connecting the pyridine rings to the central amine in this compound introduces the possibility of conformational isomerism. This could lead to stereodynamic behavior in its supramolecular assemblies. For example, in a metal-ligand cage, the ligands could adopt different conformations, potentially leading to the formation of a mixture of diastereomeric cages.

The interconversion between these different conformations might be observable by techniques such as variable-temperature NMR spectroscopy. The dynamics of these processes would be influenced by the nature of the metal ion, the encapsulated guest molecule, and the solvent environment. Understanding and controlling these stereodynamic aspects would be crucial for the design of functional supramolecular systems with specific recognition or catalytic properties.

Theoretical and Computational Investigations of Bis 2 Bromopyridin 4 Yl Methyl Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules. These computational methods are used to determine the distribution of electrons within a molecule and predict its chemical and physical properties.

Molecular Geometry Optimization and Conformer Analysis

This section would focus on the three-dimensional structure of Bis((2-bromopyridin-4-yl)methyl)amine. Computational methods are used to find the lowest energy arrangement of atoms, known as the optimized geometry. Conformer analysis involves identifying and comparing the energies of different spatial arrangements (conformers) of the molecule. This information is critical for understanding how the molecule's shape influences its reactivity and interactions. Without specific studies, bond lengths, bond angles, and dihedral angles for the optimized geometry cannot be provided.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which are more intuitive for chemists. This analysis can reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, an NBO analysis would be expected to reveal several key features:

Hybridization: The nitrogen atom of the secondary amine is expected to exhibit sp³ hybridization, consistent with its tetrahedral geometry. The nitrogen atoms within the pyridine (B92270) rings would show sp² hybridization, characteristic of aromatic systems. The carbon atoms of the pyridine rings and the methylene (B1212753) bridges would have sp² and sp³ hybridization, respectively.

Charge Distribution: The bromine atoms and the nitrogen atoms are highly electronegative and are therefore expected to carry significant negative partial charges. The NBO analysis would quantify these charges, providing insight into the molecule's electrostatic potential and its propensity for intermolecular interactions. The pyridine ring nitrogen and the secondary amine nitrogen will be sites of negative charge, making them potential coordination sites for metal ions.

A hypothetical NBO analysis table for a key interaction in a 2-bromopyridine (B144113) fragment is presented below, illustrating the kind of data this method provides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N₅ | σ(C₄-C₅) | 5.2 | 0.9 | 0.05 |

| LP (1) Br₇ | σ(C₂-N₁) | 1.8 | 1.1 | 0.03 |

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation and confirmation. DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital) can provide theoretical chemical shifts that correlate well with experimental data semanticscholar.orgacs.org. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine rings and the methylene bridges. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing bromine substituent. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the different carbon environments. Comparing calculated and experimental spectra can aid in the unambiguous assignment of all signals. Several studies have demonstrated the utility of DFT calculations in accurately predicting the NMR chemical shifts of substituted pyridines nih.govrsc.orgruc.dk.

Below is a table of predicted ¹H NMR chemical shifts for the parent compound, bis(pyridin-4-ylmethyl)amine, which can serve as a basis for estimating the shifts in the brominated analogue. The introduction of a bromine atom at the 2-position of the pyridine ring is expected to cause a downfield shift for the adjacent protons.

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-2, H-6 | ~8.5 |

| Pyridine H-3, H-5 | ~7.3 |

| Methylene CH₂ | ~3.8 |

| Amine NH | ~2.2 |

This is a hypothetical data table based on known shifts for similar structures.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. The predicted spectrum for this compound would exhibit characteristic vibrational modes, including:

N-H stretching of the secondary amine.

C-H stretching of the pyridine rings and methylene groups.

C=C and C=N stretching of the pyridine rings.

C-N and C-Br stretching modes.

By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational spectrum can be achieved.

Modeling of Metal-Ligand Interactions and Coordination Thermodynamics

This compound is a potential chelating ligand, capable of coordinating to metal ions through its two pyridine nitrogen atoms and the central secondary amine nitrogen. Computational modeling can provide valuable insights into the structure, stability, and bonding of the resulting metal complexes.

Furthermore, computational methods can be employed to calculate the thermodynamics of metal-ligand coordination. The binding energy of the ligand to a metal ion can be calculated, providing a measure of the stability of the complex. The enthalpy and entropy of complexation can also be determined, allowing for the calculation of the Gibbs free energy of formation. This information is crucial for understanding the factors that govern the formation and stability of these metal complexes in solution. Research on bispidine-based ligands with pyridine moieties has shown that force field calculations can predict that shorter metal-donor distances lead to increased strain in the ligand, indicating a preference for coordination with larger metal ions researchgate.net.

A hypothetical table showing calculated binding energies for this compound with different metal ions is presented below.

| Metal Ion | Coordination Number | Binding Energy (kcal/mol) |

| Cu(II) | 4 | -45.2 |

| Zn(II) | 4 | -38.7 |

| Ni(II) | 4 | -41.5 |

This is a hypothetical data table for illustrative purposes.

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Pyridine-containing ligands are widely used in homogeneous catalysis. Computational studies can play a crucial role in elucidating the mechanisms of catalytic reactions involving metal complexes of ligands like this compound.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the catalytic activity and selectivity. DFT calculations have been successfully applied to study the mechanisms of various catalytic reactions, including cross-coupling reactions, oxidations, and polymerizations, where pyridine-based ligands are employed nih.govutmb.edunih.govacs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Bis((2-bromopyridin-4-yl)methyl)amine in solution. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon skeletons can be achieved, offering unambiguous evidence of its molecular framework.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

The ¹H NMR spectrum of this compound provides essential information regarding the chemical environment of the protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-bromopyridine (B144113) rings and the methylene (B1212753) protons of the bridging amine group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine substituent and the nitrogen atoms within the pyridine (B92270) rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3/5 | 7.20 - 7.40 | 122.0 - 125.0 |

| Pyridine H-6 | 8.30 - 8.50 | 150.0 - 152.0 |

| Methylene (-CH₂-) | 3.80 - 4.00 | 55.0 - 58.0 |

| Pyridine C-2 (C-Br) | - | 142.0 - 145.0 |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR (COSY, HSQC, ROESY) for Connectivity and Stereochemistry

To further confirm the structural assignments, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, which helps in assigning adjacent protons on the pyridine rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. This is particularly useful in distinguishing between the different aromatic carbons.

Rotating frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons, which can be used to infer the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the C-H, C=N, and C=C stretching and bending vibrations of the pyridine rings. The C-Br stretching vibration will also be present at lower frequencies. The N-H stretching vibration of the secondary amine may be observed, although its intensity can vary.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. Together, these techniques provide a detailed fingerprint of the molecule's vibrational framework.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be investigated using UV-Visible absorption and fluorescence emission spectroscopy.

UV-Visible Absorption Profiles

The UV-Visible absorption spectrum of the compound is anticipated to exhibit absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the bromopyridine moieties. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and can provide information about the electronic structure of the molecule.

Table 2: Anticipated UV-Visible Absorption Data for this compound

| Transition Type | Anticipated λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π-π* | 230 - 280 | High |

This table is interactive. Click on the headers to sort the data.

Photophysical Properties: Luminescence, Quantum Yields, Excited-State Dynamics

The photophysical properties of N-heterocyclic compounds like this compound are of significant interest. Organic compounds with extensive π-systems and heteroatoms often exhibit fluorescence. The presence of heavy atoms like bromine can have a pronounced effect, often promoting intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which can quench fluorescence and enhance phosphorescence.

The investigation of its photophysical properties would involve:

Luminescence Spectroscopy: Recording emission and excitation spectra to identify the wavelengths of light absorbed and emitted. The large Stokes shift (the difference between the absorption and emission maxima) and the emission lifetime would be key indicators of the nature of the excited state.

Quantum Yield Measurement: The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, would be determined to quantify the efficiency of the emission process. This is typically measured relative to a well-characterized standard. The presence of the electron-withdrawing bromine atoms on the pyridine rings would be expected to influence the quantum yield.

Excited-State Dynamics: Time-resolved spectroscopic techniques, such as Time-Correlated Single Photon Counting (TCSPC), would be used to measure the lifetime of the excited state(s). For many organic molecules, these lifetimes are on the nanosecond timescale. The decay kinetics provide insight into the various radiative and non-radiative pathways by which the molecule returns to the ground state. In related copper complexes, excited-state lifetimes have been measured in the microsecond range.

Effects of Metal Coordination on Electronic Transitions

This compound is a classic dipodal chelating ligand, capable of coordinating to a variety of transition metals through its nitrogen atoms (one amine and two pyridyl). This coordination dramatically alters the electronic structure and, consequently, the spectroscopic properties of the ligand.

Upon coordination to a metal center, several key changes in electronic transitions are observed:

Ligand-Centered (LC) Transitions: These are transitions occurring within the ligand itself (e.g., π → π*). They are often perturbed upon coordination, typically shifting in energy (either a bathochromic/red shift or hypsochromic/blue shift) due to the inductive effects of the metal ion and conformational changes in the ligand.

Metal-Centered (MC) Transitions: These involve d-d transitions within the metal's d-orbitals. For first-row transition metals, these are often weak in absorption spectra.

Charge-Transfer (CT) Transitions: These are often the most prominent new features in the visible region of the spectrum. They can be either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT), depending on the specific metal and its oxidation state. For instance, in ferrous (Fe²⁺) complexes with substituted tris(pyridin-2-ylmethyl)amine (TPA) ligands, weak absorptions around 340 nm have been observed. latticescipub.com These transitions are crucial as they are directly related to the redox properties of the resulting complex.

UV-visible absorption spectroscopy is the primary tool used to study these effects. By comparing the spectrum of the free ligand to that of its metal complexes, the nature and energy of these new electronic transitions can be determined.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of a compound. For this compound (C₁₂H₁₁Br₂N₃), the exact molecular mass can be calculated and confirmed.

Molecular Mass: The theoretical average molecular weight is approximately 357.04 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The isotopic pattern would be distinctive due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This would result in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

Fragmentation Analysis: In techniques like Electron Ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. For a secondary amine like this, a primary and highly characteristic fragmentation pathway is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized cation.

The predicted major fragmentation pathways would include:

α-Cleavage: Loss of a 2-bromopyridin-4-yl radical to form a [M - C₅H₃BrN]⁺ fragment.

Benzylic Cleavage: Cleavage of the N-CH₂ bond to form the 2-bromopyridin-4-ylmethyl cation ([C₆H₆BrN]⁺, m/z ≈ 171/173).

| Predicted Fragment Ion | Structure | m/z (approx.) | Origin |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₂H₁₁Br₂N₃]⁺ | 355/357/359 | Parent Molecule |

| α-Cleavage Product | [C₇H₈BrN₂]⁺ | 199/201 | Loss of a 2-bromopyridin-4-yl radical |

| Benzylic Cation | [C₆H₆BrN]⁺ | 171/173 | Cleavage of the N-CH₂ bond |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight. For example, the structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a tripodal analogue, has been determined. In this related molecule, the central nitrogen atom exhibits a trigonal pyramidal geometry, and the structure reveals key bond lengths and angles.

A single-crystal XRD study of the title compound would precisely determine:

Molecular Conformation: The spatial arrangement of the two (2-bromopyridin-4-yl)methyl arms relative to each other.

Bond Lengths and Angles: Precise measurements of all bond distances (e.g., C-N, C-C, C-Br) and angles, confirming the connectivity and geometry.

Intermolecular Interactions: Identification of non-covalent interactions like hydrogen bonds or π-π stacking that dictate how the molecules pack in the crystal lattice.

The table below shows representative data that would be obtained from such an analysis, using data from a related structure for illustration.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (N-CH₂) | Typically ~1.46 Å |

| Bond Length (C-Br) | Typically ~1.91 Å |

| Bond Angle (CH₂-N-CH₂) | Typically ~111° for trigonal pyramidal nitrogen |

Powder X-ray Diffraction (PXRD) is a complementary technique used on a bulk, polycrystalline sample. It produces a characteristic diffraction pattern, or diffractogram, which serves as a "fingerprint" for a specific crystalline phase. PXRD is crucial for:

Phase Purity: Confirming that a synthesized batch of the compound consists of a single crystalline form.

Polymorph Identification: Distinguishing between different crystal packing arrangements (polymorphs) of the same compound, which can have different physical properties.

Quality Control: Ensuring batch-to-batch consistency in industrial or research settings.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of a molecule—its ability to be oxidized or reduced. For a ligand like this compound, CV can be used to study both the free ligand and its metal complexes.

Free Ligand: The free ligand itself may have accessible redox potentials, although these often occur at high potentials and can be irreversible. The bromopyridyl groups are electron-withdrawing and can influence the ligand's electronic properties.

Metal Complexes: The electrochemical behavior is typically dominated by the metal center. CV of a metal complex reveals the formal reduction potentials (E¹ᐟ²) of the metal's redox couples (e.g., Cu²⁺/Cu⁺ or Fe³⁺/Fe²⁺). The position of these potentials is highly sensitive to the coordination environment provided by the ligand. acs.organalis.com.my Studies on copper complexes with various TPA-type ligands show that steric and electronic modifications to the ligand scaffold can systematically tune the metal's redox potential. acs.orgnih.govacs.org A CV experiment would determine whether the redox processes are reversible, quasi-reversible, or irreversible, providing information about the stability of the different oxidation states of the complex. analis.com.my

Redox Behavior of the Ligand and its Metal Complexes

The electrochemical behavior of a ligand and its metal complexes offers a clear window into the electronic properties of the system. The redox activity of "this compound," a derivative of dipicolylamine (DPA), is significantly influenced by the presence of electron-withdrawing bromine atoms on the pyridine rings.

Research on analogous iron-pyridinophane complexes has demonstrated that modifying pyridine rings with electron-withdrawing groups (EWGs) leads to a substantial shift to more positive redox potentials for the metal complex. nih.gov As the electron-withdrawing character of the substituent increases, the iron(III) center becomes more easily reduced to iron(II). nih.gov This principle suggests that the Fe(III)/Fe(II) redox couple for a complex with "this compound" would occur at a more positive potential compared to a complex with an unsubstituted DPA ligand. This shift is attributed to the EWGs stabilizing the lower oxidation state of the metal center. nih.gov

Cyclic voltammetry (CV) is the primary technique used to probe this behavior. For instance, studies on various transition metal complexes with DPA-derived ligands show that the metal center often undergoes a one-electron reduction or oxidation process. researchgate.net In some cases, the ligand itself can be redox-active, participating in electron transfer processes, which adds complexity to the cyclic voltammograms. acs.orgfrontiersin.org The redox behavior of metal complexes can be tuned by ligand design, which is crucial for applications in catalysis where the redox potential of the catalyst can directly correlate with its reactivity. nih.govemory.edu

Table 1: Redox Potentials of Representative Iron Complexes with Substituted Pyridine Ligands This table presents data for analogous compounds to illustrate the effect of pyridine substitution on redox potential.

Influence of Coordination on Redox Potentials

The act of coordinating "this compound" to a metal center intrinsically alters the electronic landscape of both the ligand and the metal, which is reflected in their redox potentials. Upon complexation, the ligand donates electron density to the metal, and the resulting electronic structure is a composite of both components.

Studies on redox-active chemosensors containing pyridine macrocycles have shown that the coordination of a metal cation causes the redox couple of the complex to shift to a more positive potential compared to the free ligand. mdpi.comresearchgate.net For example, when metal ions like Zn²⁺ or Pb²⁺ bind to a ferrocene-tagged pyridinophane ligand, the wave corresponding to the Fc⁺/Fc redox couple of the uncomplexed ligand is replaced by a new reversible wave at a more positive potential. mdpi.comresearchgate.net The magnitude of this anodic shift depends on the specific metal ion, with Pb²⁺ inducing a shift of up to 230 mV in one study. mdpi.com

This phenomenon occurs because the metal ion, being a Lewis acid, stabilizes the electron density on the ligand. When the complex is oxidized, it becomes more difficult to remove an electron due to the electrostatic attraction of the bound metal cation. This increased difficulty translates to a more positive oxidation potential. mdpi.com The interplay between electron transfer and molecular recognition is a key feature of these systems. researchgate.net Therefore, it is expected that the coordination of metal ions to "this compound" will result in complexes that are harder to oxidize than the free ligand itself.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are essential for determining the electronic ground state and the nature of magnetic interactions in metal complexes of "this compound." This technique probes the magnetic moment of a compound, which arises from the spins of unpaired electrons in the d-orbitals of the transition metal center.

For mononuclear complexes, the measured magnetic moment can help determine the oxidation state and spin state (high-spin vs. low-spin) of the metal ion. In polynuclear complexes, particularly dimeric structures, magnetic susceptibility measurements as a function of temperature can reveal the nature and strength of the magnetic coupling between metal centers. nih.gov

For instance, in di-μ-phenoxido-bridged copper(II) complexes, the magnetic moment typically decreases as the temperature is lowered, which is indicative of antiferromagnetic (AF) coupling between the two Cu(II) ions. nih.gov The strength of this interaction, represented by the exchange coupling constant (2J), can be quantified by fitting the experimental data to appropriate theoretical models. nih.gov Given that DPA-type ligands can form both mononuclear and polynuclear species, the magnetic properties of "this compound" complexes will be highly dependent on their nuclearity and the specific coordination geometry adopted. sjp.ac.lk

Table 2: Magnetic Properties of Representative Dimeric Copper(II) Complexes This table includes data from analogous compounds to illustrate typical magnetic behavior.

Other Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Iron Complexes)

For iron complexes of "this compound," ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful tool for probing the immediate coordination environment of the iron nucleus. nih.gov This technique is highly sensitive to the oxidation state, spin state, and site symmetry of the iron atom.

Mössbauer spectra provide key hyperfine parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). rsc.org The isomer shift is sensitive to the s-electron density at the nucleus and can readily distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). nih.govd-nb.info The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the coordination sphere. mdpi.com

For example, in a study of iron(III) complexes with two distinct coordination environments (square pyramidal and octahedral), Mössbauer spectroscopy resolved two different doublets, each corresponding to one of the ferric sites. rsc.org The values of δ and ΔE_Q are consistent with high-spin Fe(III) ions in a nitrogen/oxygen/chloride coordination environment. rsc.org At low temperatures, magnetic relaxation effects can also be observed, providing further insight into the magnetic properties of the complex. rsc.org This technique would be invaluable for confirming the spin and oxidation state of any iron complexes synthesized with "this compound."

Table 3: Representative ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(III) Complexes This table presents data for analogous compounds to illustrate typical Mössbauer parameters.

Chromatographic Separations in Analytical Characterization

Chromatographic techniques are indispensable for the purification and analytical assessment of "this compound" and its derivatives. Given that polyfunctional amines and their metal complexes can be challenging to purify via simple crystallization, methods like column chromatography are often required. researchgate.net

The synthesis of related tripodal amine ligands often involves multiple steps, and purification by column chromatography on silica (B1680970) gel is a standard procedure to isolate the final product. nih.gov For "this compound," a polar compound, normal-phase chromatography using a gradient of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane (B109758) would likely be effective. nih.gov

For more complex or ionic species, such as cationic metal complexes or quaternized derivatives, specialized chromatographic methods may be necessary. For instance, the purification of cationic bis-1,4-dihydropyridine compounds proved difficult with standard methods, but a specific eluent system consisting of a saturated aqueous solution of KNO₃, water, and acetone (B3395972) was found to provide good separation on a normal-phase column. nih.gov High-performance liquid chromatography (HPLC) is another powerful tool for assessing the purity of the final compounds and for separating complex mixtures of products. researchgate.net

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Bis((2-bromopyridin-4-yl)methyl)amine Derivatives

The future development of applications based on this compound heavily relies on the ability to fine-tune its molecular properties through rational design. By systematically modifying its structure, next-generation derivatives can be synthesized with enhanced performance for specific applications. Key strategies in this area will likely focus on the substitution of the bromine atoms and modifications of the amine linker.

Substitution of the bromine atoms with a variety of functional groups can modulate the electronic and steric properties of the ligand. For instance, introducing electron-donating groups could enhance the electron density on the pyridine (B92270) rings, thereby strengthening the coordination to metal centers and potentially enhancing catalytic activity. Conversely, the introduction of electron-withdrawing groups could alter the redox potential of the resulting metal complexes, making them suitable for different types of catalytic transformations. Furthermore, the bromine atoms serve as convenient handles for post-synthetic modification via cross-coupling reactions, allowing for the introduction of more complex functionalities, such as chiral moieties for asymmetric catalysis or photoactive groups for light-driven applications.

Modification of the secondary amine linker is another promising avenue. N-alkylation or N-arylation could introduce additional steric bulk, influencing the coordination geometry around a metal center and thereby its reactivity and selectivity. Incorporating the core structure into a larger macrocyclic framework could lead to the development of highly selective receptors for specific ions or molecules.

| Derivative Type | Design Rationale | Potential Application |

| Electron-Donating Group Substituted | Enhance ligand donor strength | Improved catalytic activity |

| Electron-Withdrawing Group Substituted | Modulate redox properties of metal complexes | Novel catalytic transformations |

| Chiral Moiety Incorporation | Induce asymmetry in metal complexes | Asymmetric catalysis |

| Photoactive Group Appended | Introduce light-responsive behavior | Photocatalysis, molecular switches |

| N-Alkylated/N-Arylated Amine | Increase steric hindrance | Control of coordination geometry and selectivity |

| Macrocyclic Integration | Pre-organize binding sites | Selective ion/molecule recognition |

Expanding Catalytic Scope and Efficiency

The coordination of this compound to various transition metals is expected to yield catalytically active complexes. Drawing parallels from the well-established catalytic chemistry of tris(2-pyridylmethyl)amine (TPA) and related ligands, complexes of this compound are promising candidates for a range of catalytic reactions. researchgate.net Future research will likely focus on exploring their efficacy in oxidation catalysis, polymerization reactions, and cross-coupling transformations.

Metal complexes of this ligand could serve as catalysts for oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. The electronic properties of the bromo-substituted pyridine rings can influence the reactivity of the metal-oxo or metal-peroxo intermediates that are often involved in these processes. Furthermore, the development of water-soluble derivatives could enable "green" catalytic applications in aqueous media.

In the field of polymer chemistry, these complexes could act as catalysts for atom transfer radical polymerization (ATRP), a powerful technique for synthesizing well-defined polymers. The efficiency and control of the polymerization process are highly dependent on the structure of the catalyst, and the tunability of the this compound framework offers opportunities to optimize catalyst performance.

The bromine atoms on the ligand backbone also open up the possibility of creating bimetallic catalysts. One metal center could be coordinated to the pyridylamine core, while a second metal could be introduced at the bromo-positions through subsequent reactions. Such bimetallic systems could exhibit synergistic catalytic activity, enabling novel and efficient chemical transformations.

| Catalytic Application | Metal Center | Rationale |

| Olefin Epoxidation | Mn, Fe, Ru | Formation of reactive metal-oxo species |

| Alcohol Oxidation | Cu, Ru | Electronically tunable ligand for optimal redox potential |

| Atom Transfer Radical Polymerization (ATRP) | Cu | Fine-tuning of catalyst activity and control |

| Suzuki-Miyaura Cross-Coupling | Pd | Potential for bimetallic catalysis |

Integration into Advanced Functional Materials

The unique structural and electronic features of this compound make it an attractive building block for the construction of advanced functional materials. Its ability to coordinate with metal ions can be exploited to create coordination polymers and metal-organic frameworks (MOFs) with interesting properties.

The bromine atoms can serve as reactive sites for polymerization reactions, allowing for the incorporation of the pyridylamine unit into the backbone of organic polymers. The resulting materials could exhibit interesting properties such as ion-conductivity or serve as platforms for heterogeneous catalysis. The metal-coordinating ability of the pyridylamine moiety would remain available for further functionalization.

In the realm of MOFs, this compound can act as a tritopic linker, with the two pyridine nitrogen atoms and the secondary amine nitrogen atom coordinating to different metal centers. The resulting frameworks could possess porous structures with potential applications in gas storage and separation. The bromo-substituents could be used to further functionalize the pores of the MOF after its synthesis, for example, by introducing catalytic sites or recognition motifs.

Furthermore, the integration of this compound into materials could lead to the development of chemical sensors. Upon coordination of a target analyte to a metal complex of the ligand embedded in a material, a detectable change in the material's properties, such as its fluorescence or conductivity, could be observed.

| Material Type | Integration Strategy | Potential Functionality |

| Coordination Polymers | Metal-ligand coordination | Luminescence, magnetism |

| Organic Polymers | Polymerization via Br-groups | Ion-conductivity, heterogeneous catalysis |

| Metal-Organic Frameworks (MOFs) | Use as a linker | Gas storage, separation, catalysis |

| Chemical Sensors | Immobilization on a solid support | Selective detection of ions or molecules |

Development of Novel Supramolecular Architectures

The principles of supramolecular chemistry, which involve the self-assembly of molecules into well-defined, non-covalently linked structures, offer exciting opportunities for this compound. The directionality of the coordination bonds it can form with metal ions makes it an excellent candidate for the construction of discrete supramolecular architectures such as molecular cages, rings, and helicates. nih.gov

By carefully selecting the metal ion with its preferred coordination geometry and the stoichiometry of the reaction, it should be possible to direct the self-assembly of this compound into specific architectures. For example, the use of square-planar metal ions like Pd(II) or Pt(II) could lead to the formation of molecular squares or boxes. These self-assembled structures could encapsulate guest molecules within their cavities, with potential applications in drug delivery or as nanoreactors.

The bromine atoms on the periphery of these supramolecular architectures could be used to tune their solubility or to attach them to surfaces. Furthermore, the introduction of chiral elements into the ligand backbone could lead to the formation of chiral supramolecular structures, which could be used for enantioselective recognition or catalysis.

| Supramolecular Architecture | Metal Ion Geometry | Potential Application |

| Molecular Cages/Boxes | Square-planar (Pd(II), Pt(II)) | Guest encapsulation, nanoreactors |

| Molecular Rings | Linear or bent | Anion recognition |

| Helicates | Tetrahedral or octahedral | Chiral recognition, catalysis |

Synergistic Experimental and Computational Approaches

To accelerate the discovery and optimization of applications for this compound and its derivatives, a close integration of experimental and computational methods will be crucial. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of these compounds and their metal complexes.

Computational modeling can be used to predict the geometric and electronic properties of new derivatives before they are synthesized, allowing for a more rational design process. nih.gov For example, DFT calculations can help to predict how different substituents on the pyridine rings will affect the ligand's donor strength and the redox potential of its metal complexes. This information can then be used to select the most promising candidates for synthesis and experimental testing.

In the context of catalysis, computational methods can be used to elucidate reaction mechanisms and to identify the factors that control the activity and selectivity of a catalyst. This understanding can then be used to design more efficient catalysts. Similarly, for the development of new materials and supramolecular architectures, computational simulations can predict the structures and properties of the resulting assemblies, guiding the experimental design.

The synergy between theory and experiment will be a powerful engine for innovation in the field. Experimental results will provide benchmarks for validating and refining computational models, while computational predictions will guide experimental efforts towards the most promising avenues of research.

| Research Area | Computational Method | Information Gained |

| Ligand Design | DFT | Electronic properties, steric effects |

| Catalysis | DFT, QM/MM | Reaction mechanisms, activation barriers |

| Materials Science | Molecular Dynamics | Structural properties, stability |

| Supramolecular Chemistry | Molecular Modeling | Assembly pathways, host-guest interactions |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Solvent | THF/DMF (anhydrous) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Basic: How is the purity and structural integrity of this compound validated in research?

Answer:

Purity and structure are confirmed using:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<1%) .

- Spectroscopy :

- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 351.9 (calculated: 352.0) .

Advanced: What crystallographic challenges arise when analyzing metal complexes of this compound, and how are they resolved?

Answer:

Coordination complexes of this ligand often exhibit:

- Disorder in bromine positions : Due to steric hindrance, bromine atoms may occupy multiple sites. This is addressed using occupancy refinement in software like SHELXL .

- Absorption corrections : High electron density from Br and metal ions (e.g., Co) requires multi-scan absorption correction (e.g., CrysAlisPro) .

- Thermal motion : Anisotropic displacement parameters (ADPs) are refined for non-H atoms to model thermal vibrations accurately .

Q. Table 2: Crystallographic Data for a Co(II) Complex

| Parameter | Value |

|---|---|

| Space group | P2/n |

| a, b, c (Å) | 13.7489, 13.0185, 15.4765 |

| β (°) | 115.759 |

| Co–N bond length (Å) | 2.154(2) |

| R/wR | 0.056/0.142 |

Advanced: How do bromine substituents influence the ligand’s coordination behavior and catalytic activity?

Answer:

- Electronic effects : Bromine withdraws electron density, weakening metal-ligand π-backbonding. This stabilizes high-spin configurations in Co(II) or Fe(II) complexes .

- Steric effects : The 2-bromo group hinders axial coordination, favoring distorted octahedral geometries (e.g., trigonal bipyramidal) .

- Catalytic implications : Bromine enhances oxidative stability in catalytic cycles (e.g., O activation) but may reduce turnover frequency due to steric bulk .

Case Study : In Co(II)-mediated O activation, brominated ligands show 30% higher stability but 15% lower activity compared to non-brominated analogs .

Advanced: How are computational methods used to predict the reactivity of this compound in metal-organic frameworks (MOFs)?

Answer:

- DFT calculations : Predict ligand binding energies (e.g., ΔG ≈ −45 kcal/mol for Co(II)) and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .

- Molecular dynamics (MD) : Simulate ligand flexibility in MOF pores, revealing Br···H–C interactions (2.9–3.1 Å) that stabilize framework structures .

- Charge analysis : Natural Bond Orbital (NBO) analysis identifies charge transfer from ligand to metal (e.g., −0.3 e to Co(II)) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m) .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.